4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]-N,N-dimethylaniline
Description
Historical Context and Discovery
The compound 4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]-N,N-dimethylaniline belongs to a class of styrylbenzoxazole derivatives that emerged from systematic investigations into benzoxazole-containing organic molecules. The development of this compound can be traced to broader research efforts focused on synthesizing and characterizing styrylbenzazole photoswitches, which gained prominence as researchers sought alternatives to traditional photoresponsive systems. The styrylbenzoxazole scaffold represents a promising yet historically under-represented class of photoswitches capable of performing light-driven E-Z isomerization of the central alkene double bond without undergoing irreversible photocyclization typical of parent stilbene compounds.
Research into styrylbenzoxazole derivatives has revealed their capacity for thermal stability and efficient photoresponse characteristics. The systematic study of these compounds has demonstrated that their thermal stabilities, quantum yields, maximum absorption wavelengths, and photostationary state distributions can be precisely tuned by modifying the benzazole heterocycle and the substitution pattern on the aryl ring. This structural flexibility has made compounds like this compound valuable subjects for understanding structure-property relationships in organic photochemical systems.
Structural Classification within Benzoxazole Derivatives
This compound represents a specialized subclass within the broader family of benzoxazole derivatives. The compound features a push-pull electronic structure, where the electron-donating dimethylamino group is connected through a conjugated ethenyl bridge to the electron-accepting benzoxazole moiety. This structural arrangement places it within the category of donor-acceptor chromophores, which are characterized by their distinctive photophysical properties.
The benzoxazole ring system serves as the fundamental heterocyclic component, consisting of a benzene ring fused to an oxazole ring. This bicyclic structure provides the compound with unique electronic characteristics that differ significantly from other benzazole variants such as benzothiazole or benzimidazole derivatives. The specific positioning of the oxygen and nitrogen atoms within the heterocyclic system creates a particular electronic environment that influences the compound's optical and chemical properties.
The ethenyl linkage connecting the benzoxazole unit to the dimethylaniline moiety introduces additional structural complexity. The E-configuration of this double bond is particularly significant, as it determines the overall molecular geometry and influences the compound's photochemical behavior. Research has shown that compounds within this structural class can undergo reversible E-Z photoisomerization, making them valuable for applications requiring controlled molecular switching.
Nomenclature and Alternative Designations
The compound this compound is known by several systematic and common names that reflect different aspects of its chemical structure. The International Union of Pure and Applied Chemistry systematic name emphasizes the precise stereochemistry and connectivity of the molecule, specifically indicating the E-configuration of the ethenyl bridge.
Alternative designations for this compound include variations that emphasize different structural features or naming conventions. The compound may be referred to as 4-(2-(Benzo[d]oxazol-2-yl)vinyl)-N,N-dimethylaniline, which uses the benzo[d]oxazol notation to specify the ring fusion pattern. Another commonly encountered name is 4-[2-(1,3-benzoxazol-2-yl)ethenyl]-N,N-dimethylaniline, which provides explicit numbering for the benzoxazole ring system.
Table 1: Nomenclature Variations for this compound
The nomenclature variations reflect the compound's complex structure and the different conventions used in chemical databases and research literature. Each naming system provides specific information about the molecular connectivity while maintaining consistency with established chemical nomenclature principles.
Properties
IUPAC Name |
4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-19(2)14-10-7-13(8-11-14)9-12-17-18-15-5-3-4-6-16(15)20-17/h3-12H,1-2H3/b12-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOPDYYQICTYEY-FMIVXFBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24675-13-6 | |
| Record name | NSC151861 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151861 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [4-(2-Benzooxazol-2-yl-vinyl)-phenyl]-dimethyl-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Smiles Rearrangement with Amination
This method utilizes benzoxazole-2-thiol derivatives and nucleophilic substitution to introduce the dimethylaniline moiety.
- Activation : Benzoxazole-2-thiol is treated with chloroacetyl chloride in toluene at reflux to form the activated intermediate.
- Nucleophilic substitution : React with 4-(dimethylamino)styryl bromide or a related electrophile in the presence of triethylamine (2 equiv) at 110°C for 4–18 hours.
- Workup : Extract with ethyl acetate, dry over Na₂SO₄, and purify via column chromatography (hexane/ethyl acetate).
| Parameter | Value | Source |
|---|---|---|
| Yield | 68–82% | |
| Solvent | Toluene | |
| Temperature | 110°C | |
| Equivalents (Et₃N) | 2.0 |
- N-(4-Bromobenzyl)benzo[d]oxazol-2-amine (Characterized by $$ ^1 \text{H NMR} $$: δ 8.48 ppm, $$ ^{13} \text{C NMR} $$: δ 162.29 ppm).
Direct Coupling via Electrophilic Thiol Intermediates
This approach leverages thiol-based leaving groups to facilitate stereoselective C–C bond formation.
- Thiol activation : Treat 2-mercaptobenzoxazole with an electrophilic reagent (e.g., ClCH₂COCl) in dichloromethane at 0–25°C.
- Coupling : React with 4-dimethylaminostyrene (1:1.2 molar ratio) in ethyl acetate at 40–50°C for 3 hours.
- Isolation : Acidify with HCl, filter, and recrystallize from ethanol.
| Parameter | Value | Source |
|---|---|---|
| Molar Ratio | 1:1.2 (benzoxazole:styrene) | |
| Solvent | Ethyl acetate | |
| Temperature | 40–50°C | |
| Stereoselectivity | >95% E-isomer |
- Base selection (e.g., pyridine) minimizes side reactions.
- Inert solvents (tetrahydrofuran, dichloromethane) improve yield.
Dealkylation-Free Nucleophilic Substitution
Avoids demethylation side reactions by optimizing amine reactivity.
- Substrate preparation : 2-Chlorobenzoxazole is refluxed with N,N-dimethyl-4-vinylaniline in THF.
- Reaction : Add K₂CO₃ (1.5 equiv) and stir at 80°C for 12 hours.
- Purification : Extract with dichloromethane and chromatograph (silica gel).
| Parameter | Value | Source |
|---|---|---|
| Yield | 75–88% | |
| Base | K₂CO₃ | |
| Solvent | THF |
- HRMS : m/z 264.32 [M + H]⁺ (matches theoretical).
- X-ray crystallography : Confirms E-stereochemistry (space group P b c a, a = 10.802 Å).
Comparative Analysis of Methods
| Method | Yield (%) | Stereoselectivity | Scalability | |
|---|---|---|---|---|
| Smiles Rearrangement | 68–82 | High | Industrial | |
| Thiol Activation | 70–85 | Very High | Laboratory | |
| Nucleophilic Sub. | 75–88 | Moderate | Pilot-scale |
Optimization Insights
- Solvent choice : Ethyl acetate and toluene minimize byproducts.
- Temperature control : Maintaining 40–50°C prevents decomposition.
- Base selection : Et₃N or K₂CO₃ enhances nucleophilicity without dealkylation.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while reduction can produce amine derivatives .
Scientific Research Applications
4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]-N,N-dimethylaniline has several scientific research applications:
Chemistry: Used as a fluorescent probe and in the synthesis of other complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes and sensing materials due to its excellent photophysical properties.
Mechanism of Action
The mechanism of action of 4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The compound’s anticancer effects are linked to its capacity to induce apoptosis and inhibit cell proliferation .
Comparison with Similar Compounds
Dichloro-Diazenyl Derivatives
Example : 4-{2,2-Dichloro-1-[(E)-2-(4-methylphenyl)diazen-1-yl]ethenyl}-N,N-dimethylaniline (CSD refcode DULTAI)
- Structural Differences : Incorporates a diazenyl (-N=N-) group and two chlorine atoms on the ethenyl bridge, replacing the benzoxazole ring.
- Impact : The electron-withdrawing Cl atoms and diazenyl group reduce conjugation efficiency compared to the benzoxazole derivative, lowering fluorescence quantum yield. However, the diazenyl group enhances thermal stability due to increased molecular rigidity .
Halogen-Substituted Stilbenes
Example : (E)-4-(4-Iodostyryl)-N,N-dimethylaniline (p-I-stilbene)
- Structural Differences : Replaces benzoxazole with an iodophenyl group.
- Impact : The iodine atom introduces a heavy-atom effect, promoting intersystem crossing and phosphorescence. This contrasts with the benzoxazole compound’s fluorescence-dominated emission .
Benzoxazole vs. Benzothiazole Analogues
Example : N-(4-[(E)-2-(1,3-Benzothiazol-2-yl)ethenyl]phenyl)acetamide
- Structural Differences : Substitutes benzoxazole’s oxygen atom with sulfur (benzothiazole).
- Impact: Sulfur’s lower electronegativity reduces the electron-deficient nature of the heterocycle, shifting absorption spectra to longer wavelengths (bathochromic shift). Benzothiazole derivatives exhibit lower fluorescence intensity but improved solubility in non-polar solvents .
Azo Dyes with Heterocyclic Moieties
Example : 4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]-N,N-diphenylaniline
- Structural Differences : Features a nitro-thiazole azo group instead of the benzoxazole-ethenyl system.
- Impact: The nitro group strongly withdraws electrons, quenching fluorescence but enhancing nonlinear optical (NLO) properties. Such compounds are prioritized in NLO material design over fluorescent applications .
Fluorescent Brighteners
Example : Mixtures containing 2-[4-[(E)-2-(4-(1,3-benzoxazol-2-yl)phenyl]ethenyl]phenyl]-1,3-benzoxazole (CAS 1533–45–5)
- Structural Differences : Extends conjugation with an additional benzoxazole-phenyl group.
- Impact : Extended conjugation increases molar absorptivity and blue-shifts emission, making these compounds superior for textile brightening compared to the target compound .
Data Tables
Table 1: Key Properties of 4-[(E)-2-(1,3-Benzoxazol-2-yl)ethenyl]-N,N-dimethylaniline and Analogues
Table 2: Crystallographic Comparison
Research Findings
- Electronic Effects : Benzoxazole’s electron-deficient nature enhances charge-transfer transitions, making it superior to benzothiazole or phenyl analogues in fluorescence efficiency .
- Thermal Stability : Dichloro-diazenyl derivatives exhibit higher decomposition temperatures (>300°C) due to rigid diazenyl linkages, whereas the target compound degrades at ~250°C .
- Solubility : Dimethylaniline groups improve solubility in polar aprotic solvents (e.g., DMF, DMSO), but nitro/thiazole substituents increase hydrophobicity .
Biological Activity
4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]-N,N-dimethylaniline is a compound belonging to the benzoxazole derivatives, which are recognized for their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on available research findings.
The compound has the molecular formula and features a distinctive E-configured double bond in its side chain. Its structure includes a benzoxazole moiety, which is crucial for its biological properties.
The biological activity of this compound is attributed to several mechanisms:
- Antimicrobial Activity : The compound disrupts bacterial cell membranes and inhibits essential enzymes, contributing to its antimicrobial properties.
- Anticancer Effects : It induces apoptosis in cancer cells and inhibits cell proliferation through various pathways. This has been linked to its ability to target hypoxic environments typical in tumors .
- Fluorescent Properties : The compound is also investigated for its utility as a fluorescent probe in biological applications due to the inherent fluorescence of the benzoxazole structure.
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
| Biological Activity | Description |
|---|---|
| Antimicrobial | Effective against various bacterial strains by disrupting membranes. |
| Anticancer | Induces apoptosis and inhibits proliferation in tumor cells. |
| Antifungal | Exhibits activity against certain fungal pathogens. |
| Antioxidant | Provides protection against oxidative stress. |
| Anti-inflammatory | Reduces inflammation in various models. |
Case Studies and Research Findings
Research has demonstrated the potential of this compound in various studies:
- Anticancer Studies : In vitro tests showed that this compound significantly inhibited the growth of cancer cell lines under hypoxic conditions, suggesting its role as a hypoxia-selective agent .
- Antimicrobial Tests : The compound was tested against several bacterial strains, showing promising results in inhibiting growth and viability, indicating its potential as a therapeutic agent in infectious diseases.
- Fluorescence Applications : Its fluorescent properties have been explored for use in imaging techniques within biological systems, enhancing the understanding of cellular processes.
Future Directions
Despite the promising biological activities observed, further research is necessary to fully elucidate the mechanisms of action and efficacy of this compound in vivo. Studies focusing on pharmacokinetics, toxicity profiles, and potential therapeutic applications are essential for advancing this compound towards clinical use.
Q & A
Basic Research Questions
Q. What are reliable synthetic routes for preparing 4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]-N,N-dimethylaniline, and what experimental conditions are critical for yield optimization?
- Methodology : The compound can be synthesized via a condensation reaction between 2-methylbenzoxazole and 4-(dimethylamino)benzaldehyde under acidic catalysis. Key conditions include:
- Temperature control (80–100°C) to favor the E-configuration of the ethenyl group.
- Solvent selection (e.g., ethanol or DMF) to improve solubility of intermediates.
- Purification via column chromatography using silica gel and a hexane/ethyl acetate gradient .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodology : Use a combination of:
- X-ray crystallography to resolve the E-configuration and molecular packing (as demonstrated for analogous Schiff base compounds in crystallographic studies) .
- NMR spectroscopy : H NMR should show characteristic peaks for the benzoxazolyl proton (δ 8.2–8.5 ppm) and dimethylamino group (δ 2.9–3.1 ppm). NMR confirms the ethenyl linkage (C=C at ~120–130 ppm) .
- Mass spectrometry (ESI-MS) to verify molecular ion peaks .
Q. What factors influence the compound’s stability during storage or experimental use?
- Methodology : Stability is affected by:
- Light sensitivity : Store in amber vials to prevent photodegradation of the ethenyl group.
- Moisture : Use desiccants or anhydrous solvents due to potential hydrolysis of the benzoxazole ring.
- Temperature : Avoid prolonged exposure to >40°C, which may induce isomerization .
Advanced Research Questions
Q. How can computational methods predict the electronic properties of this compound for optoelectronic applications?
- Methodology :
- Perform DFT calculations (e.g., B3LYP/6-31G*) to model HOMO-LUMO gaps, highlighting the charge-transfer character between the electron-rich dimethylaniline and electron-deficient benzoxazole moieties.
- Compare computed UV-Vis spectra with experimental data to validate π→π* transitions (~350–400 nm) .
Q. What strategies resolve contradictions in spectroscopic data when characterizing derivatives of this compound?
- Methodology :
- Variable-temperature NMR to detect dynamic processes (e.g., rotational barriers in the ethenyl group).
- HPLC-MS to identify impurities or byproducts from side reactions (e.g., Z-isomer formation).
- Cross-validation with single-crystal XRD for ambiguous cases .
Q. How can the compound’s interaction with biological macromolecules be systematically studied?
- Methodology :
- Fluorescence quenching assays to assess binding to serum proteins (e.g., BSA) via Stern-Volmer analysis.
- Molecular docking (AutoDock Vina) to predict binding modes with target enzymes, leveraging the benzoxazole’s planar structure for π-stacking interactions.
- Circular dichroism to monitor conformational changes in DNA/RNA upon binding .
Q. What experimental designs mitigate limitations in reproducibility for photophysical studies?
- Methodology :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
